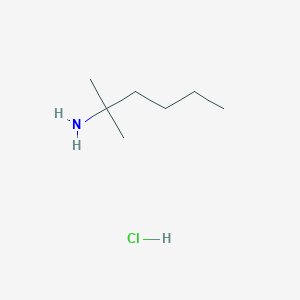

2-Methylhexan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

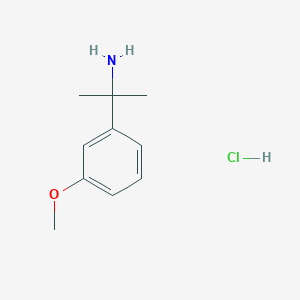

Molecular Structure Analysis

The molecular formula of 2-Methylhexan-2-amine is C7H17N . Its average mass is 115.217 Da and its monoisotopic mass is 115.136101 Da .Chemical Reactions Analysis

Amines, including 2-Methylhexan-2-amine, can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .科学的研究の応用

Macromolecular Adduct Formation in Humans and Rodents

The study by Turteltaub et al. (1999) explored the formation of protein and DNA adducts by heterocyclic amines, specifically MeIQx and PhIP, which are structurally related to 2-Methylhexan-2-amine hydrochloride. The research utilized accelerator mass spectrometry (AMS) to measure isotopes with attomole sensitivity, noting that adduct levels in human tissues were generally greater than in rodents given equivalent doses. Moreover, the metabolite profiles significantly varied between humans and rodents, suggesting that rodent models might not accurately predict human responses to these compounds (Turteltaub et al., 1999).

Biomonitoring of Heterocyclic Amine Metabolites

Biomonitoring in Human Urine

Stillwell et al. (1999) developed a biomonitoring procedure to analyze and quantify the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline (a metabolite of MeIQx) in human urine. This study highlights the importance of understanding the metabolism of heterocyclic amines in vivo and suggests potential implications for substances like 2-Methylhexan-2-amine hydrochloride (Stillwell et al., 1999).

Human Exposure and Mutational Fingerprints

Carcinogenic Heterocyclic Amines in Human Exposure

Nagao et al. (1996) investigated the presence and potential health risks of heterocyclic amines (HCAs) like PhIP and MeIQx, which are present in cooked meats and are structurally similar to 2-Methylhexan-2-amine hydrochloride. The study also discussed the mutational fingerprints of these HCAs in experimental animals, indicating their potential risks in human carcinogenesis (Nagao et al., 1996).

Molecular Epidemiology of Heterocyclic Amines

Epidemiological Evidence of Carcinogenic Risk

Sinha et al. (2000) conducted a population-based case-control study to investigate the risk of lung cancer associated with dietary intake of HCAs like MeIQx. The study found significant excess risks associated with certain HCAs, suggesting potential health risks for similar compounds such as 2-Methylhexan-2-amine hydrochloride (Sinha et al., 2000).

Safety and Hazards

作用機序

Target of Action

2-Methylhexan-2-amine hydrochloride, also known as Methylhexanamine, is an indirect sympathomimetic drug . Its primary targets are the sympathetic nervous system and the nasal mucosa . It acts as a vasoconstrictor when administered by inhalation to the nasal mucosa .

Mode of Action

Methylhexanamine increases the levels of norepinephrine in the synaptic cleft . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight or flight response. By increasing its levels, Methylhexanamine enhances the body’s overall sympathetic nervous system activity .

Biochemical Pathways

It is known that the compound’s stimulant effects on the central nervous system are less than those of related compounds like amphetamine and ephedrine .

Pharmacokinetics

Methylhexanamine has an elimination half-life of approximately 8.5 hours . This means that it takes about 8.5 hours for half of the drug to be eliminated from the body. The compound can be administered orally or as a nasal spray .

Result of Action

The primary result of Methylhexanamine’s action is the relief of nasal congestion due to its vasoconstrictive properties . It was originally marketed as a nasal decongestant . It has also been used in dietary supplements marketed with thermogenic or stimulant properties .

Action Environment

The action, efficacy, and stability of Methylhexanamine can be influenced by various environmental factors. For instance, the compound is found in dietary supplements, where manufacturing processes can lead to variations in the contents from batch to batch . Therefore, the actual amount of Methylhexanamine that a person ingests can vary, potentially affecting its action and efficacy .

特性

IUPAC Name |

2-methylhexan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-6-7(2,3)8;/h4-6,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVERWNPTYCIUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)

![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)

![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)

![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)

![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)

![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)

![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)